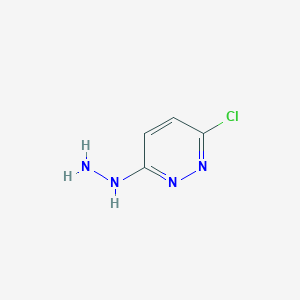

3-Chloro-6-hydrazinopyridazine

Übersicht

Beschreibung

3-Chloro-6-hydrazinopyridazine (C₄H₅ClN₄; MW: 144.56 g/mol) is a heterocyclic compound synthesized via the reaction of 3,6-dichloropyridazine with hydrazine in methanol or acetonitrile . It is characterized by a planar pyridazine ring substituted with chlorine and hydrazine groups at positions 3 and 6, respectively. Key properties include a melting point of 138°C, a purity of ≥95%, and storage requirements at +2 to +8°C . The compound is hazardous, causing skin sensitization and severe eye damage .

Its reactivity stems from the hydrazine group, enabling diverse derivatization pathways, such as cyclization with aldehydes to form triazolo[4,3-b]pyridazines or substitution of the chlorine atom with thiol groups . It serves as a precursor for bioactive molecules, including analgesic and antihypertensive agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chloro-6-hydrazinopyridazine can be synthesized through the reaction of 3,6-dichloropyridazine with hydrazine. The reaction typically occurs in a solvent such as methanol or acetonitrile and is facilitated by heating the mixture to around 80°C in a sealed tube for several hours .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-6-hydrazinopyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, forming various oxidation states and products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of 3-Chloro-6-hydrazinopyridazine has been reported to be efficient and environmentally friendly. One notable method involves a solvent-free synthesis where this compound is reacted with β-ketonitriles using p-toluenesulfonic acid as a catalyst. This reaction leads to the formation of various derivatives, such as 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, which are characterized by IR, NMR, and mass spectral studies .

Analgesic Activity

Research has demonstrated that derivatives synthesized from this compound exhibit moderate to good analgesic activity. In vivo studies using Swiss albino mice showed that certain compounds derived from this precursor displayed significant analgesic effects compared to standard drugs like sodium diclofenac. The docking studies indicated promising interactions with target proteins involved in pain pathways, particularly cyclooxygenase enzymes (COX) .

Antimicrobial Properties

Another area of investigation includes the antimicrobial properties of compounds derived from this compound. Studies have indicated that certain derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Development of Anti-Cancer Agents

A significant application of this compound is in the development of anti-cancer agents. Researchers have synthesized novel compounds based on this hydrazine derivative and evaluated their cytotoxic effects on cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation in specific cancer types, indicating their potential as therapeutic agents .

Inhibition of Leukotriene Biosynthesis

Some derivatives of this compound have been studied for their ability to inhibit leukotriene biosynthesis in human neutrophils. This property is particularly relevant for conditions such as asthma and allergic responses, where leukotrienes play a crucial role in inflammation .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-Chloro-6-hydrazinopyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Research Findings and Discrepancies

- Melting Point Variability : reports a melting point of 92°C for 3-Chloro-6-hydrazinylpyridazine, conflicting with (138°C). This discrepancy may arise from polymorphic forms or synthesis impurities .

- Synthetic Efficiency : Solvent-free methods (e.g., grinding) improve yield and sustainability compared to traditional reflux methods .

- Structural Insights : X-ray crystallography confirms dimerization in propylidenehydrazine derivatives via N–H···N interactions, influencing solubility .

Biologische Aktivität

3-Chloro-6-hydrazinopyridazine (CAS Number: 17284-97-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its pharmacological potential.

- Molecular Formula : C₄H₅ClN₄

- Molecular Weight : 144.56 g/mol

- InChI Key : FXYQRYGWWZKUFV-UHFFFAOYSA-N

- Synonyms : 3-chloro-6-hydrazinylpyridazine, 3-chloropyridazin-6-yl hydrazine

Synthesis

The compound can be synthesized via various methods, including solvent-free techniques utilizing p-toluenesulfonic acid as a catalyst. For example, it has been used in the synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, which were characterized by IR, NMR, and mass spectral studies .

1. Analgesic Properties

Research indicates that derivatives of this compound exhibit analgesic effects. A study evaluated several synthesized pyrazole derivatives for their interaction with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The docking studies suggested favorable interactions with these targets, indicating potential as analgesic agents .

2. Anti-inflammatory Effects

In vivo studies have demonstrated that compounds derived from this compound can inhibit leukotriene biosynthesis in human neutrophils, which is significant for managing inflammatory conditions .

3. Antimicrobial Activity

Some derivatives have shown antimicrobial activity against various pathogens. The specific mechanisms of action are still under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a study published in Arzneimittelforschung, researchers synthesized a series of pyrazole derivatives from this compound and evaluated their analgesic properties through both in vitro and in vivo models. The results indicated that certain derivatives not only inhibited COX enzymes but also exhibited significant pain relief in animal models .

Case Study 2: Inhibition of Leukotriene Biosynthesis

A separate investigation focused on the anti-inflammatory potential of these compounds. The study found that specific hydrazinopyridazine derivatives effectively inhibited leukotriene production in human neutrophils, suggesting a pathway for therapeutic applications in treating inflammatory diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅ClN₄ |

| Molecular Weight | 144.56 g/mol |

| CAS Number | 17284-97-8 |

| Analgesic Activity | Inhibition of COX enzymes |

| Anti-inflammatory Activity | Inhibition of leukotriene biosynthesis |

| Antimicrobial Activity | Active against various pathogens |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-6-hydrazinopyridazine, and how can reaction conditions be tailored for specific applications?

this compound is typically synthesized via nucleophilic substitution of 3,6-dichloropyridazine with excess hydrazine under reflux conditions. Key optimizations include:

- Reaction Time and Temperature : Refluxing in acetic acid for 4–6 hours ensures complete substitution of the chlorine atom at the 6-position while retaining the 3-chloro substituent .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) or acetic acid improve yield by stabilizing intermediates .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

- FT-IR : Confirms the presence of the hydrazino (-NH-NH2) group via N-H stretching vibrations at 3300–3400 cm⁻¹ and C-Cl absorption at 750–800 cm⁻¹ .

- X-ray Diffraction : Single-crystal analysis reveals planar pyridazine rings with a dihedral angle of <5° between the pyridazine and hydrazino groups. Hydrogen-bonding networks stabilize the crystal lattice .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition typically occurs above 200°C, with mass loss corresponding to hydrazine release .

Q. What nucleophilic substitution reactions are feasible at the 3-chloro position, and how do substituents influence reactivity?

The 3-chloro group undergoes substitution with:

- Amines : Primary/secondary amines (e.g., methylamine) react in ethanol under reflux to form 3-amino-6-hydrazinopyridazine derivatives. Steric hindrance from bulky amines reduces yields .

- Thiols : Thiophenol in DMF with K2CO3 yields 3-sulfanyl derivatives. Electron-withdrawing groups on the thiol enhance reaction rates .

- Alkoxy Groups : Methanol/NaOH under high pressure (100°C, 12 h) produces 3-methoxy derivatives. Excess base is critical to avoid hydrolysis .

Advanced Research Questions

Q. How can this compound serve as a precursor for Schiff base ligands in coordination chemistry?

The hydrazino group reacts with carbonyl compounds (e.g., di(2-pyridyl) ketone) to form tridentate Schiff base ligands. Methodology includes:

- Ligand Synthesis : Reflux equimolar amounts of this compound and carbonyl compounds in ethanol for 24 hours. Yield depends on carbonyl electrophilicity (e.g., 75% with ketones vs. 50% with aldehydes) .

- Metal Complexation : Zn(II) complexes form in acetonitrile at 60°C, characterized by molar conductivity (10–15 S·cm²·mol⁻¹ for 1:1 electrolytes) and X-ray diffraction (distorted octahedral geometry) .

Q. What biotransformation pathways are observed for this compound derivatives, and how do they impact pharmacological activity?

- Acetylation : The hydrazino group is acetylated by N-acetyltransferases in vivo, forming inactive metabolites. Co-administration with acetyltransferase inhibitors (e.g., isoniazid) prolongs activity .

- Cyclization : Acetylated derivatives undergo intramolecular cyclization to form triazolo-pyridazines, which exhibit β-adrenoceptor blocking activity .

- Site-Specific Activation : Pro-drugs like cadralazine release active metabolites (e.g., hydrazinopyridazine) selectively in vascular endothelium, enhancing vasodilation efficacy .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Docking Studies : Pyridazine derivatives show affinity for β1-adrenergic receptors (docking score: −9.2 kcal/mol vs. −7.5 kcal/mol for hydralazine). Substituents at the 3-position modulate binding .

- QSAR Models : LogP values >2.0 correlate with improved blood-brain barrier penetration for CNS-active derivatives. Electron-withdrawing groups at the 6-position reduce metabolic clearance .

Eigenschaften

IUPAC Name |

(6-chloropyridazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYQRYGWWZKUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169412 | |

| Record name | 3-chloro-6-hydrazino-pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831523 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17284-97-8 | |

| Record name | 3-Chloro-6-hydrazinopyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17284-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-hydrazino-pyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017284978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17284-97-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-hydrazino-pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.